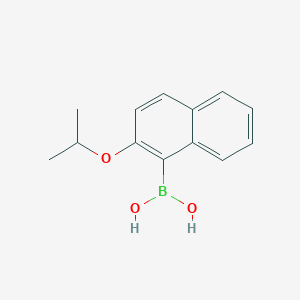

2-(Propan-2-yloxy)naphthalene-1-boronic acid

CAS No.: 1084904-39-1

Cat. No.: VC3053667

Molecular Formula: C13H15BO3

Molecular Weight: 230.07 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1084904-39-1 |

|---|---|

| Molecular Formula | C13H15BO3 |

| Molecular Weight | 230.07 g/mol |

| IUPAC Name | (2-propan-2-yloxynaphthalen-1-yl)boronic acid |

| Standard InChI | InChI=1S/C13H15BO3/c1-9(2)17-12-8-7-10-5-3-4-6-11(10)13(12)14(15)16/h3-9,15-16H,1-2H3 |

| Standard InChI Key | YHVDICWVRLAXMV-UHFFFAOYSA-N |

| SMILES | B(C1=C(C=CC2=CC=CC=C12)OC(C)C)(O)O |

| Canonical SMILES | B(C1=C(C=CC2=CC=CC=C12)OC(C)C)(O)O |

Introduction

Chemical Identity and Properties

2-(Propan-2-yloxy)naphthalene-1-boronic acid is a derivative of naphthalene boronic acid with distinct chemical characteristics. Its molecular structure combines the aromatic properties of naphthalene with the reactivity of boronic acid and the steric influence of the isopropoxy group, creating a compound with specialized chemical behavior and reactivity profiles.

Physical and Chemical Properties

The fundamental chemical and physical properties of 2-(Propan-2-yloxy)naphthalene-1-boronic acid are summarized in the following table:

| Property | Value |

|---|---|

| IUPAC Name | (2-isopropoxynaphthalen-1-yl)boronic acid |

| CAS Number | 1084904-39-1 |

| Molecular Formula | C₁₃H₁₅BO₃ |

| Molecular Weight | 230.07 g/mol |

| SMILES Notation | CC(C)OC1=C(B(O)O)C2=CC=CC=C2C=C1 |

| Typical Purity (Commercial) | 97% |

| MDL Number | MFCD12862849 |

The compound features a naphthalene core with two key functional groups: a boronic acid moiety (B(OH)₂) at position 1 and an isopropoxy group at position 2. The boronic acid group contains a trivalent boron atom bound to two hydroxyl groups, giving the compound its characteristic reactivity. The isopropoxy substituent introduces steric bulk that influences the compound's chemical behavior and interactions .

Structural Features

The structure of 2-(Propan-2-yloxy)naphthalene-1-boronic acid includes several important features:

-

A bicyclic naphthalene ring system that provides a planar, aromatic structure

-

A boronic acid group at position 1 that serves as a reactive functional group for various transformations

-

An isopropoxy group at position 2 that offers steric hindrance and influences the electronic properties of the molecule

-

Potential for hydrogen bonding through the hydroxyl groups of the boronic acid moiety

These structural elements combine to create a molecule with specific reactivity patterns and potential applications in organic synthesis and as a biological probe.

Chemical Reactivity and Applications

The presence of both the boronic acid group and the isopropoxy substituent gives 2-(Propan-2-yloxy)naphthalene-1-boronic acid distinctive reactivity patterns and potential applications.

Reactivity of the Boronic Acid Moiety

The boronic acid functional group in this compound can participate in various transformations:

-

Suzuki-Miyaura cross-coupling reactions with aryl or vinyl halides, forming carbon-carbon bonds

-

Oxidation reactions to yield the corresponding phenol derivative

-

Formation of boronate esters with diols

-

Lewis acid-base interactions through the empty p-orbital on boron

-

Complexation with nucleophilic residues in biomolecules, particularly with hydroxyl groups in proteins

These reaction pathways make the compound valuable as a synthetic intermediate and potential biological probe.

Applications in Organic Synthesis

2-(Propan-2-yloxy)naphthalene-1-boronic acid has potential applications as:

-

A building block for the synthesis of more complex naphthalene derivatives

-

A reagent in cross-coupling reactions to introduce the 2-(propan-2-yloxy)naphthalene moiety into larger molecules

-

A precursor for the preparation of heterocyclic compounds containing the naphthalene skeleton

Biological Applications

Based on the properties of related naphthalene boronic acids, 2-(Propan-2-yloxy)naphthalene-1-boronic acid may have biological applications:

-

Enzyme inhibition, particularly for serine proteases

-

Use as a stabilizer for enzymes in formulations such as liquid detergents

-

Potential antimicrobial activity

Naphthalene boronic acids have been investigated as enzyme stabilizers in liquid detergent compositions, where they help maintain enzyme activity in the presence of other detergent components . The boronic acid group can form reversible covalent bonds with the active site serine residues in proteases, potentially inhibiting their activity or protecting them from denaturation.

Structure-Activity Relationships

The structure of 2-(Propan-2-yloxy)naphthalene-1-boronic acid influences its chemical and biological behavior in several ways:

Effect of the Isopropoxy Group

The isopropoxy substituent at position 2:

-

Provides steric bulk that can influence the approach of reactants to the boronic acid group

-

Modifies the electronic properties of the naphthalene ring system

-

May affect the binding orientation in biological systems

-

Potentially enhances lipophilicity compared to unsubstituted naphthalene boronic acids

Comparison with Related Naphthalene Boronic Acids

The following table compares 2-(Propan-2-yloxy)naphthalene-1-boronic acid with related compounds:

| Compound | Key Structural Features | Potential Distinctive Properties |

|---|---|---|

| 2-(Propan-2-yloxy)naphthalene-1-boronic acid | Isopropoxy at position 2, boronic acid at position 1 | Combined steric and electronic effects of isopropoxy group |

| Naphthalene-1-boronic acid | Boronic acid at position 1, no other substituents | Simpler structure, different electronic properties |

| Naphthalene-2-boronic acid | Boronic acid at position 2, no other substituents | Different positional isomer, altered reactivity patterns |

| 6-Hydroxynaphthalene-2-boronic acid | Hydroxyl at position 6, boronic acid at position 2 | Additional hydrogen bonding capability, enhanced hydrophilicity |

| Dichloronaphthalene boronic acids | Two chloro substituents, boronic acid group | Electron-withdrawing effects of chloro groups altering reactivity |

These structural variations result in different chemical properties and potential applications for each compound .

Enzyme Inhibition Properties

Boronic acids are known to interact with enzymes, particularly serine proteases, forming reversible covalent bonds with the active site serine residue. This property makes 2-(Propan-2-yloxy)naphthalene-1-boronic acid a potential enzyme inhibitor or stabilizer.

Mechanism of Enzyme Inhibition

The inhibition mechanism typically involves:

-

Nucleophilic attack by the serine hydroxyl group on the boron atom

-

Formation of a tetrahedral adduct that mimics the transition state in peptide hydrolysis

-

Reversible binding that allows for dynamic interactions with the enzyme

Determination of Inhibition Constants

The inhibition constant (Ki) for naphthalene boronic acids can be determined using standard methods as referenced in the literature, including approaches described by Keller et al. (1991) and Bieth (1974) . These methods typically involve measuring enzyme activity in the presence of varying concentrations of the inhibitor and analyzing the data using appropriate kinetic models.

Applications in Enzyme Stabilization

Naphthalene boronic acid derivatives have been investigated as enzyme stabilizers in liquid detergent compositions, where they can:

-

Protect enzymes from denaturation by detergent components

-

Extend the shelf life of enzyme-containing formulations

-

Maintain enzyme activity under challenging storage conditions

The literature indicates that liquid detergent compositions may contain up to 500 mM of naphthalene boronic acid derivatives as stabilizers, with preferred concentrations in the range of 0.01-10 mM .

Synthetic Challenges and Considerations

The synthesis and handling of 2-(Propan-2-yloxy)naphthalene-1-boronic acid present several challenges:

Regioselectivity

Achieving selective functionalization at specific positions of the naphthalene ring can be challenging. In the case of 2-(Propan-2-yloxy)naphthalene-1-boronic acid, the synthesis requires:

-

Selective introduction of the isopropoxy group at position 2

-

Regioselective bromination or lithiation at position 1

-

Controlled introduction of the boronic acid moiety

These steps require careful control of reaction conditions and potentially the use of protecting groups or directing groups.

Stability Considerations

Boronic acids can undergo various undesired transformations under certain conditions:

-

Protodeboronation (loss of the boronic acid group) under acidic or basic conditions

-

Oxidation of the boronic acid to the corresponding phenol

-

Formation of boroxines (trimeric anhydrides) under dehydrating conditions

These potential side reactions necessitate careful handling and storage of 2-(Propan-2-yloxy)naphthalene-1-boronic acid to maintain its integrity and purity.

Future Research Directions

Several promising areas for future research on 2-(Propan-2-yloxy)naphthalene-1-boronic acid include:

Synthetic Methodology Development

Improved synthetic routes could enhance access to 2-(Propan-2-yloxy)naphthalene-1-boronic acid and related compounds:

-

Development of more efficient and selective methods for introducing the boronic acid group

-

Exploration of flow chemistry approaches for continuous production

-

Investigation of catalytic methods for functionalization of the naphthalene core

Biological Activity Screening

Comprehensive evaluation of potential biological activities could reveal new applications:

-

Systematic testing against various enzyme targets, particularly serine proteases

-

Evaluation of antimicrobial, antifungal, or anticancer properties

-

Investigation of structure-activity relationships through the preparation and testing of analogs with variations in the position and nature of substituents

Material Science Applications

The unique structural features of 2-(Propan-2-yloxy)naphthalene-1-boronic acid might be exploited in material science:

-

Development of sensors based on the boronic acid's ability to bind diols and other nucleophiles

-

Incorporation into polymeric materials for specialized applications

-

Exploration of self-assembly properties for the creation of supramolecular structures

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume